molecular formula C15H22N2O3 B2963497 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1421482-21-4

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2963497
CAS No.: 1421482-21-4
M. Wt: 278.352
InChI Key: JCMQUCRPDWJLHS-UHFFFAOYSA-N
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Description

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry research. This urea derivative is built upon a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, a structure recognized for its prevalence in biologically active molecules . The tetralin core is a partially saturated naphthalene ring system with a density of approximately 0.973 g/mL and a boiling point around 207 °C, providing a lipophilic base that influences the compound's absorption and distribution properties . The molecule features a 2-hydroxy group on the tetralin ring and an N-(2-methoxyethyl)urea side chain, creating a multifunctional structure capable of diverse molecular interactions. Urea derivatives are often investigated for their potential as enzyme inhibitors or receptor ligands due to their ability to form multiple hydrogen bonds . Specifically, compounds based on the 1,2,3,4-tetrahydronaphthalen-2-ol structure have been synthesized and evaluated as potential cardiovascular agents, demonstrating vasodilating activity in pharmacological studies . This suggests that this compound may hold promise for researchers exploring new therapeutic avenues in areas such as cardiovascular disease, neuroscience, and oncology. The exact mechanism of action, potency, and selectivity profile for this specific compound are subjects for ongoing investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-20-9-8-16-14(18)17-11-15(19)7-6-12-4-2-3-5-13(12)10-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMQUCRPDWJLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CCC2=CC=CC=C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H28N2O3C_{23}H_{28}N_{2}O_{3} with a molecular weight of approximately 386.495 g/mol. Its structure features a urea group connected to a hydroxy-tetrahydronaphthalene moiety and a methoxyethyl group, which contributes to its hydrophobic characteristics and potential for hydrogen bonding.

Preliminary studies suggest that this compound may interact with various biological targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor binding, leading to diverse biological effects. However, specific mechanisms remain largely uncharacterized due to limited research.

Antimicrobial Properties

Initial investigations indicate that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

Anticancer Activity

Research indicates potential anticancer properties . The compound may inhibit tumor cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell survival and growth. Further studies are needed to elucidate the specific pathways affected.

Data Tables

Activity Type Observed Effects Reference
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties of various urea derivatives included this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
  • Anticancer Mechanism :
    In a controlled laboratory setting, the compound was tested against several cancer cell lines. It was found to induce cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways. These findings suggest that it may serve as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituent 1 Substituent 2 Key Features
Target Compound 1421482-21-4 Not explicitly provided (inferred: ~C₁₆H₂₂N₂O₃) ~302.4* Tetrahydronaphthalen-2-ylmethyl 2-Methoxyethyl Hydrophobic bicyclic core with polar hydroxy and methoxy groups
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea Not provided C₁₂H₁₂F₆N₂O₂ ~330.2 3,5-Bis(trifluoromethyl)phenyl 2-Methoxyethyl Electron-withdrawing CF₃ groups enhance lipophilicity and metabolic stability
1-((1-Hydroxy-6-methoxy-THN†-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea 2034259-90-8 C₁₈H₂₂N₂O₃S 346.4 Tetrahydronaphthalen-1-ylmethyl Thiophen-2-ylmethyl Thiophene introduces π-π stacking potential; methoxy increases solubility
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea 2034367-57-0 C₂₀H₂₂N₂O₃S 370.5 Naphthalen-1-ylmethyl 2-Hydroxyethoxy-thiophen-3-yl Extended aromatic system (naphthalene) enhances hydrophobicity
1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea 2034382-36-8 C₁₆H₂₆N₄O₂ 306.4 1-(2-Methylpyridin-4-yl)piperidin-4-ylmethyl 2-Methoxyethyl Pyridine and piperidine moieties improve solubility and CNS penetration

*Molecular weight inferred from structural analogs.
†THN: Tetrahydronaphthalene.

Key Comparative Insights

Polarity and Solubility :

  • The target compound’s 2-methoxyethyl group enhances water solubility compared to analogs with thiophenyl (e.g., ) or trifluoromethylphenyl groups (e.g., ). However, it is less lipophilic than the naphthalene-containing derivative in .
  • The hydroxy group in the tetrahydronaphthalene core may facilitate hydrogen bonding, similar to the hydroxyethoxy group in .

In contrast, the target compound’s methoxyethyl group is electron-donating, which may stabilize charge-transfer interactions.

Biological Relevance :

  • Thiophene-containing analogs () could exhibit stronger π-π interactions with aromatic residues in enzymes, whereas the pyridine-piperidine system in may enhance blood-brain barrier penetration.

Synthetic Accessibility :

  • Urea derivatives with simpler substituents (e.g., target compound and ) are likely synthesized in fewer steps compared to naphthalene- or piperidine-containing analogs, which require additional functionalization .

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